molecular formula C22H20N2O4 B2355098 Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate CAS No. 320422-78-4

Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate

Cat. No. B2355098
CAS RN: 320422-78-4
M. Wt: 376.412
InChI Key: ZRYXZPOQKUXGJS-UHFFFAOYSA-N
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Description

Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate is a synthetic compound . It has a molecular formula of C22H20N2O4 . This compound is part of a collection of rare and unique chemicals provided for early discovery researchers .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C22H20N2O4 . Unfortunately, the specific structural details or a diagram of the molecule are not provided in the search results.

Scientific Research Applications

Synthesis and Analgesic-Antiinflammatory Activities

Ethyl 2-{3-[(4-phenoxyanilino)carbonyl]-2-pyridinyl}acetate has been studied for its synthesis and analgesic-antiinflammatory activities. A research conducted by Agudoawu, S. A., and Knaus, E. (2000) explored the chemical synthesis of similar compounds and found them to exhibit superior analgesic and anti-inflammatory activities compared to traditional drugs like aspirin and ibuprofen. This suggests a potential for the compound in developing new non-steroidal antiinflammatory drugs (Agudoawu & Knaus, 2000).

Antimicrobial Activities

Another application of related compounds includes antimicrobial activities. Wardkhan, W. W., et al. (2008) investigated the synthesis of thiazoles and their derivatives, which showed promising in vitro antimicrobial activity against various bacterial and fungal isolates (Wardkhan et al., 2008).

Site-Selective α-Alkoxyl Alkynation

In the field of organic chemistry, the compound has been utilized in site-selective α-alkoxyl alkynation. A study by Guo, A., et al. (2019) presented a novel method for C-H functionalization mediated by pyridine-boryl radicals, demonstrating the compound's utility in synthetic organic chemistry (Guo et al., 2019).

Synthesis of Highly Functionalized Tetrahydropyridines

The compound also finds application in the synthesis of functionalized tetrahydropyridines. Zhu, X.-F., et al. (2003) conducted a study on the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, indicating its significance in producing complex organic molecules (Zhu et al., 2003).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

ethyl 2-[3-[(4-phenoxyphenyl)carbamoyl]pyridin-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4/c1-2-27-21(25)15-20-19(9-6-14-23-20)22(26)24-16-10-12-18(13-11-16)28-17-7-4-3-5-8-17/h3-14H,2,15H2,1H3,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRYXZPOQKUXGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=N1)C(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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